molecular formula C6H11N3O3 B060002 1,2,3-Propanetricarboxamide CAS No. 1205674-38-9

1,2,3-Propanetricarboxamide

Cat. No.: B060002
CAS No.: 1205674-38-9
M. Wt: 173.17 g/mol
InChI Key: APCDASFMETWCPU-UHFFFAOYSA-N
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Description

It is a white to almost white powder or crystalline solid with a melting point of 218°C . This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

1,2,3-Propanetricarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of propane-1,2,3-tricarboxylic acid with ammonia or an amine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

1,2,3-Propanetricarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the amide groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include strong acids or bases, catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1,2,3-Propanetricarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Propanetricarboxamide exerts its effects involves the inhibition of polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their inhibition can disrupt these processes. The compound targets specific enzymes involved in the biosynthesis pathway, leading to reduced polyamine levels and subsequent effects on cell growth.

Comparison with Similar Compounds

1,2,3-Propanetricarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research and industry.

Properties

IUPAC Name

propane-1,2,3-tricarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O3/c7-4(10)1-3(6(9)12)2-5(8)11/h3H,1-2H2,(H2,7,10)(H2,8,11)(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCDASFMETWCPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CC(=O)N)C(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632810
Record name Propane-1,2,3-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205674-38-9
Record name Propane-1,2,3-tricarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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